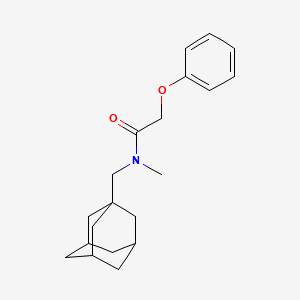
N-(1-adamantylmethyl)-N-methyl-2-phenoxyacetamide
Descripción general
Descripción
N-(1-adamantylmethyl)-N-methyl-2-phenoxyacetamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of adamantane derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
ACPD acts as an agonist for metabotropic glutamate receptors (mGluRs) and has been found to modulate the activity of these receptors. ACPD has been shown to increase the release of neurotransmitters such as glutamate and GABA, and to enhance synaptic plasticity. ACPD has also been found to inhibit the uptake of GABA, leading to increased GABAergic transmission.
Biochemical and physiological effects:
ACPD has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of glutamate receptors and to increase the release of neurotransmitters such as glutamate and GABA. ACPD has also been found to have neuroprotective effects and to enhance synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPD has several advantages for lab experiments. It is a potent and selective agonist for mGluRs and has been extensively studied for its potential applications in scientific research. However, ACPD has some limitations, including its short half-life and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ACPD. One area of research is the development of more potent and selective agonists for mGluRs. Another area of research is the investigation of the potential use of ACPD in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of ACPD and its effects on other neurotransmitter systems.
Aplicaciones Científicas De Investigación
ACPD has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including the modulation of glutamate receptors, the inhibition of GABA uptake, and the activation of G protein-coupled receptors. ACPD has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-21(19(22)13-23-18-5-3-2-4-6-18)14-20-10-15-7-16(11-20)9-17(8-15)12-20/h2-6,15-17H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOWOYGTXWJRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
![2-(3-chloro-4-methylphenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174661.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174671.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4174684.png)

![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4174703.png)
![3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4174707.png)
![3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4174712.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4174713.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4174718.png)
![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4174740.png)
